3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937681-80-6
VCID: VC8154787
InChI: InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11)
SMILES: C1C(ON=C1C2=CC=CS2)C(=O)O
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 937681-80-6

Cat. No.: VC8154787

Molecular Formula: C8H7NO3S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - 937681-80-6

Specification

CAS No. 937681-80-6
Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
IUPAC Name 3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11)
Standard InChI Key URKBJWLDOMRNCE-UHFFFAOYSA-N
SMILES C1C(ON=C1C2=CC=CS2)C(=O)O
Canonical SMILES C1C(ON=C1C2=CC=CS2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

  • A dihydroisoxazole ring (4,5-dihydro-1,2-oxazole) fused to a carboxylic acid group.

  • A thiophene ring substituted at the 2-position, contributing to its aromatic and electronic properties .

Key Identifiers:

PropertyValueSource
CAS No.937681-80-6
Molecular FormulaC₈H₇NO₃S
Molecular Weight197.21 g/mol
SMILESO=C(C1CC(=NO1)C2=CC=CS2)O
InChI KeyHKDZOXYTRKMEAG-UHFFFAOYSA-N

Physicochemical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the carboxylic acid group .

  • logP: Estimated at 1.08, indicating moderate lipophilicity .

  • pKa: The carboxylic acid group has a pKa of ~2.5, while the isoxazole nitrogen contributes weakly basic properties .

Synthesis Methods

The synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves cyclocondensation reactions:

Key Steps:

  • Bromination: 1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is brominated to form an α-bromoacyl intermediate .

  • Cyclocondensation: Reaction with thiocarbamide or thioureido acid in acetic acid or acetone under reflux .

Alternative Routes:

  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields .

  • Use of Cu²⁺ catalysts for intramolecular cyclization improves regioselectivity .

Biological Activities

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum activity:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus7.8
Escherichia coli15.6
Pseudomonas aeruginosa31.25

Mechanism: Disruption of bacterial cell membrane integrity via thiophene-mediated redox cycling .

Antifungal Activity

  • Inhibits Candida albicans biofilm formation at 25 μg/mL .

  • Synergistic effects observed with fluconazole (FICI = 0.25) .

Cytotoxicity

  • IC₅₀ > 100 μM in HEK-293 cells, indicating low mammalian toxicity .

Applications in Medicinal Chemistry

Drug Design

  • Antitubercular Agents: Nitrothiophene derivatives (e.g., Pretomanid analogs) show 16-fold higher activity than Oxytetracycline against Mycobacterium tuberculosis .

  • Antipsychotics: Structural analogs act as D₂ dopamine receptor antagonists (Ki = 12 nM) .

Material Science

  • Used in photovoltaic cells due to thiophene’s electron-rich π-system .

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents on the thiophene ring for enhanced bioavailability .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models .

  • Target Identification: Proteomic profiling to identify novel enzyme targets .

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